ethyl 4-cyano-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 4-cyano-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-cyano-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate typically involves multicomponent reactions. One common method is the reaction of aromatic aldehydes, malononitrile, and phenyl hydrazine under solvent-free conditions using a heterogeneous acid catalyst like sulfonated polyvinyl alcohol (SPVA). This method is environmentally benign and yields high amounts of the desired product .
Industrial Production Methods
Industrial production of this compound can be scaled up using similar multicomponent reactions in large reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The reaction progress is monitored using techniques like thin-layer chromatography (TLC) and the final product is purified through recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-cyano-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The cyano and ester groups can participate in nucleophilic substitution reactions.
Condensation Reactions: It can react with active methylene compounds like malononitrile and ethyl cyanoacetate to form new heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in polar aprotic solvents.
Condensation: Reagents like benzaldehyde and catalysts like SPVA under solvent-free conditions.
Major Products
Substitution: Formation of substituted pyrazoles and pyrimidines.
Condensation: Formation of new heterocyclic compounds like pyridine derivatives.
Scientific Research Applications
Ethyl 4-cyano-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer, anti-inflammatory, and antimicrobial activities.
Agriculture: Used in the design of novel insecticides targeting specific receptors in pests.
Material Science: Its derivatives are explored for use in organic electronics and as building blocks for advanced materials.
Mechanism of Action
The mechanism of action of ethyl 4-cyano-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
4-cyano-1,5-diphenylpyrazoles: Known for their anticancer properties.
Pyrazolo[3,4-d]pyrimidines: Studied as CDK2 inhibitors for cancer treatment.
Uniqueness
Ethyl 4-cyano-1-(4-fluorophenyl)-1H-pyrazole-5-carboxylate stands out due to its unique combination of a cyano group and an ester group on the pyrazole ring, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives .
Properties
IUPAC Name |
ethyl 4-cyano-2-(4-fluorophenyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O2/c1-2-19-13(18)12-9(7-15)8-16-17(12)11-5-3-10(14)4-6-11/h3-6,8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAWNPOQTVRAOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1C2=CC=C(C=C2)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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